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Compound of Interest

Compound Name: 3-Methoxy-2-nitropyridine

Cat. No.: B1296613

For researchers, scientists, and drug development professionals, the precise structural
confirmation of chemical intermediates is paramount. This guide provides a comprehensive
spectroscopic analysis of 3-Methoxy-2-nitropyridine, a key building block in the synthesis of
novel pharmaceutical and agrochemical agents. Through a detailed comparison with related
pyridine derivatives, this document offers a practical framework for structural verification using
nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The strategic placement of the electron-donating methoxy group and the electron-withdrawing
nitro group on the pyridine ring endows 3-Methoxy-2-nitropyridine (CAS No. 20265-37-6) with
unique reactivity, making it a valuable precursor in complex organic synthesis.[1] Accurate
characterization of this molecule is the foundation for reliable and reproducible research
outcomes. This guide presents a side-by-side comparison of its spectroscopic data with that of
2-Nitropyridine and 3-Hydroxypyridine, offering valuable reference points for researchers. While
experimental data for 3-Methoxy-2-nitropyridine is not readily available in public literature,
predicted data serves as a strong guideline for analytical confirmation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Methoxy-2-nitropyridine and
its comparative compounds.
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Molecular Molecular Melting Point
Compound ) Appearance

Formula Weight ( g/mol ) (°C)
3-Methoxy-2-

_ o CsHeN20s3 154.12[2] Yellow Powder[1]  73-76[2]

nitropyridine
2-Nitropyridine CsHaN20:2 124.10 Powder 67-72
3-

CsHsNO 95.10 Crystalline Solid 126-129

Hydroxypyridine

Table 1: Physical Properties of 3-Methoxy-2-nitropyridine and Comparative Compounds.

Compound

1H NMR (0 ppm)

13C NMR (& ppm)

3-Methoxy-2-nitropyridine
(Predicted)

Predicted shifts for the three
aromatic protons and the

methoxy protons.

Predicted shifts for the six

carbon atoms.

2-Nitropyridine

5 8.5 (a-H), 7.5 (y-H), 7.0 (B-H)

(relative to pyridine)

6 150 (a-C), 136 (y-C), 124 (B-
C) (relative to pyridine)

3-Hydroxypyridine

In CDCls: 6 8.28, 8.09, 7.33,
7.29 (OH peak not observed)

[1]

Data not readily available.

Table 2: NMR Spectroscopic Data Comparison.Note: Predicted data for 3-Methoxy-2-

nitropyridine is based on computational models and should be confirmed with experimental

data.
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Compound Key IR Absorptions (cm~1) Mass Spectrum (m/z)

Expected peaks for C-H
(aromatic), C=C, C=N, NO2
3-Methoxy-2-nitropyridine (asymmetric and symmetric Molecular lon [M]* at ~154.12.
stretching), and C-O
stretching.

) o NO2 asymmetric stretch:
2-Nitropyridine Molecular lon [M]* at 124.10.
~1530 cm~?

Broad O-H stretch, C-H
3-Hydroxypyridine (aromatic), C=C, C=N, C-O Molecular lon [M]* at 95.10.
stretching.[3]

Table 3: IR and Mass Spectrometry Data Comparison.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility. The
following are generalized protocols applicable to the analysis of 3-Methoxy-2-nitropyridine
and similar solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent is critical as it can
influence chemical shifts.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.
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o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 8-16 scans).

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Due to the lower natural abundance of *3C, a larger number of scans is required (e.g.,
1024 or more).

o Awider spectral width is used compared to *H NMR.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the mixture into a pellet press and apply pressure to form a transparent
or translucent pellet.

o Sample Preparation (Thin Film Method):

o Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or
acetone).

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.

o Data Acquisition:

o Place the KBr pellet or the salt plate in the sample holder of an FTIR spectrometer.
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o Record the spectrum, typically in the range of 4000-400 cm~1,

o Acquire a background spectrum of the empty spectrometer (or a pure KBr pellet) to
subtract from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

 Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

o Data Acquisition:

o Introduce the sample solution into the mass spectrometer, typically via direct infusion or
coupled with a liquid chromatography (LC) system.

o Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's
properties.

o For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or
Orbitrap).

» Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any
significant fragment ions. Compare the experimental mass to the calculated exact mass of
the expected molecular formula.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the
experimental workflow and the logical relationship for structural confirmation.
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Caption: Experimental workflow for the spectroscopic analysis of 3-Methoxy-2-nitropyridine.
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Caption: Logical relationship for the structural confirmation of 3-Methoxy-2-nitropyridine.
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By following the outlined experimental protocols and utilizing the comparative spectroscopic
data, researchers can confidently verify the structure of their 3-Methoxy-2-nitropyridine
products, ensuring the integrity and success of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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